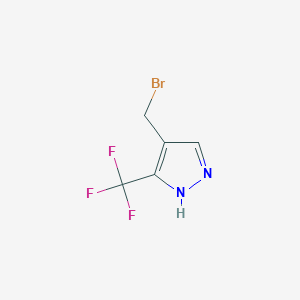

4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole

Vue d'ensemble

Description

Molecular Structure Analysis

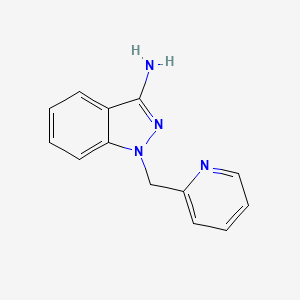

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the bromomethyl and trifluoromethyl substituents. The electronegativity of the bromine and fluorine atoms could result in interesting electronic properties .Chemical Reactions Analysis

The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The trifluoromethyl group, on the other hand, is quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromomethyl and trifluoromethyl groups could impact properties such as polarity, boiling point, and stability .Applications De Recherche Scientifique

Copper-Catalyzed Chemoselective Synthesis

The compound has been utilized in the copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles, demonstrating a new protocol that affords these products in moderate to excellent yields with excellent regioselectivity (Jiaqing Lu et al., 2019).

Ultrasound-Assisted Regio-Selective Synthesis

Another application is seen in the indium bromide catalyzed, ultrasound-assisted, regio-selective synthesis of pyrazole-4-carboxylates, showcasing the efficiency of indium bromide catalyst under specific conditions (K. Prabakaran et al., 2012).

Versatile Precursors for Synthesis

Brominated trihalomethylenones, including variants of the compound , serve as versatile precursors for synthesizing a range of pyrazoles, indicating its utility in creating complex molecular architectures (M. Martins et al., 2013).

Catalytic Activity in Suzuki–Miyaura Cross-Coupling Reactions

The compound has been used to synthesize bulky pyrazole-based ligands, which were then utilized in the synthesis of bis(pyrazolyl)palladium(ii) complexes. These complexes have shown notable catalytic activity in Suzuki–Miyaura cross-coupling reactions (Edward Ocansey et al., 2018).

Domino Cyclization/Trifluoromethylation/Deprotection Synthesis

A copper-mediated synthesis approach for 4-(trifluoromethyl)pyrazoles using this compound demonstrates a one-step method that includes cyclization, trifluoromethylation, and detosylation, highlighting a convenient synthesis route for N-H pyrazole cores (Quan-Fu Wang et al., 2017).

Nematocidal Evaluation of Pyrazole Carboxamide Derivatives

Research into the bioactivity of pyrazole carboxamide derivatives, synthesized from starting materials including the compound of interest, revealed that some derivatives exhibit good nematocidal activity, indicating its potential in agrochemical applications (Wen Zhao et al., 2017).

Mécanisme D'action

Target of Action

Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. The trifluoromethyl group is known to undergo trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

Compounds containing a trifluoromethyl group can affect various biochemical pathways due to their role in pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

The trifluoromethyl group in other compounds is known to affect these properties .

Result of Action

Without specific studies, it’s difficult to say what the molecular and cellular effects of “4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole” are. Compounds with a trifluoromethyl group can have various effects depending on their specific structure and targets .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can affect the action of many chemical compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c6-1-3-2-10-11-4(3)5(7,8)9/h2H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVQREZRNOCOBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467542.png)

![3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1467543.png)

amine](/img/structure/B1467550.png)

![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467552.png)

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B1467558.png)

![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467560.png)